4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-3-10-8-9-16-14(15)13(10)11-4-6-12(17-2)7-5-11/h4-9H,3H2,1-2H3,(H2,15,16) |
InChI Key |
CRPXUNQJZGIEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 3 4 Methoxyphenyl Pyridin 2 Amine and Derivatives
Reaction Pathways of the Pyridine (B92270) Nucleus
The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity towards both electrophilic and nucleophilic reagents. However, the presence of the strongly activating 2-amino group and the weakly activating 4-ethyl group enhances the electron density of the ring, making it more susceptible to electrophilic attack than pyridine itself.
Electrophilic Aromatic Substitution Patterns
The 2-amino group is a powerful activating group and directs electrophiles to the ortho and para positions. In the case of 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine, the positions ortho (position 3) and para (position 5) to the amino group are of interest. Position 3 is already substituted with the 4-methoxyphenyl (B3050149) group. Therefore, electrophilic substitution is most likely to occur at the C5 position. The 4-ethyl group is also an ortho and para director, reinforcing the directing effect towards C5 (ortho to the ethyl group).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would be expected to yield 4-Ethyl-3-(4-methoxyphenyl)-5-nitropyridin-2-amine. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) would likely result in the formation of 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine.
It is important to note that the reaction conditions for electrophilic substitution on this electron-rich pyridine derivative would likely be milder than those required for unsubstituted pyridine. The methoxy (B1213986) group on the phenyl ring is also an activating, ortho, para-directing group for that ring, suggesting that electrophilic substitution could also occur on the phenyl ring, although the pyridine ring is generally more reactive in this substituted system.
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Nitration | HNO3/H2SO4 | 4-Ethyl-3-(4-methoxyphenyl)-5-nitropyridin-2-amine |
| Bromination | Br2/FeBr3 or NBS | 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine |
| Sulfonation | Fuming H2SO4 | 2-Amino-4-ethyl-3-(4-methoxyphenyl)pyridine-5-sulfonic acid |
Nucleophilic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored, particularly at the C2, C4, and C6 positions, due to the electron-withdrawing nature of the nitrogen atom. However, in this compound, the presence of electron-donating groups (amino and ethyl) deactivates the ring towards nucleophilic attack.
For nucleophilic substitution to occur, either a leaving group must be present at an activated position, or the pyridine nitrogen must be quaternized to further increase the ring's electrophilicity. For instance, if a halogen were present at the C6 position, it could be displaced by a nucleophile.
Alternatively, reaction with an alkyl halide would form a pyridinium (B92312) salt. This N-alkylation significantly activates the ring towards nucleophilic attack. In such a pyridinium salt, a nucleophile could potentially attack the C2 or C6 positions.
Reactivity of the 2-Amino Group
The 2-amino group is a primary aromatic amine and exhibits typical nucleophilic character. It is a key site for a variety of chemical transformations.
Amine Functionalization Reactions
The lone pair of electrons on the nitrogen atom of the 2-amino group makes it nucleophilic and susceptible to reactions with electrophiles. Common functionalization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding N-acyl derivative, for example, N-(4-Ethyl-3-(4-methoxyphenyl)pyridin-2-yl)acetamide. This reaction is often used to protect the amino group or to introduce new functional moieties.
Alkylation: The amino group can be alkylated using alkyl halides. However, polyalkylation is a common side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Diazotization: Treatment of the 2-amino group with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, would lead to the formation of a diazonium salt. Pyridin-2-diazonium salts are generally unstable but can undergo subsequent reactions, such as Sandmeyer-type reactions, to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) at the 2-position. rsc.orgorganic-chemistry.org
Formation of Schiff Bases: Condensation with aldehydes or ketones would yield the corresponding imine or Schiff base.
Protonation Equilibria and Basicity Considerations
The basicity of this compound is influenced by the electronic effects of its substituents. The pyridine nitrogen and the exocyclic amino group are both basic centers. The 2-amino group, being an electron-donating group, increases the electron density on the pyridine ring nitrogen, thereby increasing its basicity compared to unsubstituted pyridine (pKa of pyridinium ion is ~5.2). The 4-ethyl group also contributes to a slight increase in basicity through its inductive effect.
Protonation can occur at either the pyridine nitrogen or the 2-amino group. In strongly acidic media, both nitrogens can be protonated. The relative basicity of the two nitrogen atoms determines the site of initial protonation. Generally, the pyridine ring nitrogen is more basic than the exocyclic amino group in 2-aminopyridines.
| Compound | pKa of Conjugate Acid |
|---|---|
| Pyridine | 5.25 |
| 2-Aminopyridine (B139424) | 6.86 |
| 4-Methylpyridine | 6.02 |
| 4-Ethylpyridine | ~6.0 |
Based on these values, the pKa of the conjugate acid of this compound is expected to be in the range of 6.5-7.5, making it a moderately strong base.
Transformations Involving the 4-Ethyl Substituent
The 4-ethyl group can undergo reactions typical of alkyl groups attached to an aromatic ring. These reactions generally require more forcing conditions than reactions on the pyridine nucleus or the amino group.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the ethyl group. Depending on the reaction conditions, the oxidation can proceed to the corresponding acetyl group or be fully oxidized to a carboxylic acid group, yielding 2-amino-3-(4-methoxyphenyl)pyridine-4-carboxylic acid. researchgate.net
Free Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator like AIBN or under UV light), the benzylic position of the ethyl group can be halogenated to give 4-(1-haloethyl)-3-(4-methoxyphenyl)pyridin-2-amine. wikipedia.org This halogenated derivative can then serve as a substrate for further nucleophilic substitution reactions.
Chemical Behavior of the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent, an integral part of the title compound, significantly influences its chemical properties and provides opportunities for further molecular modifications. Its behavior is primarily dictated by the electronic interplay between the methoxy group and the aromatic system.
The 4-methoxyphenyl group exerts a notable electronic influence on the pyridine core of this compound. This influence is a combination of two opposing effects originating from the methoxy (-OCH₃) substituent on the phenyl ring: the resonance (or mesomeric) effect and the inductive effect.
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma (σ) bond.
In the case of the methoxy group, the resonance effect is dominant over the inductive effect, resulting in the group being a net electron-donating group (EDG). This has several consequences for the reactivity of the entire molecule. The increased electron density can affect the basicity of the pyridine nitrogen and the nucleophilicity of the 2-amino group. Furthermore, substituents on a pyridine ring are known to regulate the electronic properties and subsequent reactivity of the molecule in catalytic applications. nih.gov The push-pull property of such groups can enable both electrophilic and nucleophilic substitution reactions. researchgate.net
The electronic effect of a substituent can be quantified using Hammett parameters (σ). The 4-methoxy substituent has a negative Hammett parameter (σₚ ≈ -0.27), indicating its electron-donating nature through resonance. This influences the reactivity of the pyridine ring system to which it is attached.
| Substituent Property | Effect on Phenyl Ring | Consequence for Pyridine Moiety |
| Resonance (+R) | Electron-donating | Modulates basicity and reactivity |
| Inductive (-I) | Electron-withdrawing | Minor compared to resonance |
| Net Effect | Electron-donating | Influences catalytic activity and potential for further reactions nih.gov |
The 4-methoxyphenyl group itself is a versatile handle for introducing additional functionalities into the molecule. The presence of the electron-donating methoxy group activates the phenyl ring, making it more susceptible to electrophilic aromatic substitution reactions. These reactions are generally directed to the positions ortho to the methoxy group (C2' and C6' of the phenyl ring) due to resonance stabilization of the intermediate carbocation.
Potential derivatization reactions include:
Electrophilic Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically yielding mono- or di-halogenated products at the ortho positions.
Nitration: Introduction of a nitro group can be accomplished using standard nitrating mixtures (e.g., HNO₃/H₂SO₄) under controlled conditions to prevent over-reaction or degradation.
Friedel-Crafts Acylation/Alkylation: These reactions allow for the introduction of acyl or alkyl groups, further extending the molecular framework. For instance, acylation with an acyl chloride in the presence of a Lewis acid catalyst would likely occur at the positions ortho to the methoxy group.
O-Demethylation: The methyl ether can be cleaved to reveal a phenol (B47542) group using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group offers a new site for a wide range of subsequent modifications, such as esterification, etherification, or its use in coupling reactions. Such derivatizations are useful for creating bioorthogonal functional handles for downstream applications. acs.org
Table 1: Potential Derivatization Reactions of the 4-Methoxyphenyl Group
| Reaction Type | Typical Reagents | Expected Position of Substitution | Product Functional Group |
|---|---|---|---|
| Halogenation | NBS, NCS | Ortho to -OCH₃ | -Br, -Cl |
| Nitration | HNO₃/H₂SO₄ | Ortho to -OCH₃ | -NO₂ |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Ortho to -OCH₃ | -COR |
| O-Demethylation | BBr₃, HBr | At the methoxy group | -OH |
Plausible Reaction Mechanisms for Analogous Aminopyridine Syntheses
The synthesis of substituted 2-aminopyridines, such as the title compound, can be achieved through various established synthetic routes. The mechanisms for these transformations are crucial for understanding how the complex pyridine core is constructed. Below are plausible mechanisms for the synthesis of analogous structures.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles to form enamines. wikipedia.orgresearchgate.netambeed.com This method is particularly useful for the synthesis of cyclic ketones and, through variations, for nitrogen-containing heterocycles like aminopyridines. The intramolecular cyclization of a dinitrile compound is a key step. synarchive.com
A plausible pathway for forming a 2-aminopyridine core analogous to the target molecule via a Thorpe-Ziegler type mechanism would involve a precursor molecule containing two nitrile groups suitably positioned for intramolecular cyclization.
Step 1: Deprotonation. A strong base (e.g., sodium ethoxide, NaOEt) removes a proton from the α-carbon of one of the nitrile groups, generating a carbanion.
Step 2: Intramolecular Cyclization. The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This results in the formation of a six-membered ring containing a cyanoimine intermediate.
Step 3: Tautomerization. The cyanoimine intermediate is generally unstable and rapidly tautomerizes to the more stable β-enaminonitrile (a cyanoenamine). mdpi.com This tautomerization is a key step in forming the final aminopyridine ring system.
Step 4: Aromatization. A final aromatization step, which may involve the elimination of a leaving group or oxidation, yields the stable 2-aminopyridine ring.
Multicomponent Reactions (MCRs)
Modern synthetic chemistry often employs multicomponent reactions (MCRs) for the efficient, one-pot synthesis of complex molecules like substituted 2-aminopyridines. nih.gov These reactions offer advantages in terms of simplicity, speed, and atom economy. researchgate.net A common MCR for 2-aminopyridine synthesis involves the reaction of an enaminone, malononitrile (B47326), and a primary amine. nih.gov
A plausible mechanism is as follows:
Step 1: Knoevenagel Condensation. The enaminone reacts with malononitrile in a Knoevenagel-type condensation to form an intermediate.
Step 2: Michael Addition/Nucleophilic Attack. This intermediate then reacts with a primary amine. The amine can add to one of the nitrile groups.
Step 3: Intramolecular Cyclization. The molecule then undergoes an intramolecular cyclization, where the nitrogen from the enaminone attacks the activated nitrile group.
Step 4: Aromatization. The final step is an aromatization process, often involving the elimination of a small molecule, to afford the stable 2-aminopyridine derivative. nih.gov
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a versatile method for preparing a wide range of substituted pyridines. researchgate.netresearchgate.net The original method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. researchgate.net
The mechanism proceeds through several key steps:
Step 1: Michael Addition. The α,β-unsaturated carbonyl compound reacts with the enolate derived from the α-pyridinium methyl ketone salt in a Michael addition. This forms a 1,5-dicarbonyl compound.
Step 2: Condensation with Ammonia (B1221849). The 1,5-dicarbonyl intermediate then reacts with ammonia (from ammonium acetate). The ammonia first forms an enamine with one carbonyl group.
Step 3: Cyclization and Dehydration. The enamine nitrogen then attacks the second carbonyl group in an intramolecular condensation reaction. Subsequent dehydration leads to the formation of a dihydropyridine (B1217469) intermediate.
Step 4: Oxidation. The dihydropyridine is then oxidized to the final aromatic pyridine product. Pyridine is eliminated as a byproduct from the initial salt.
Advanced Spectroscopic and Structural Characterization of 4 Ethyl 3 4 Methoxyphenyl Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.
A ¹H NMR spectrum of 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine would be expected to show distinct signals corresponding to each unique proton environment in the molecule.
Pyridinyl Protons: The protons on the pyridine (B92270) ring would likely appear in the aromatic region (typically δ 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns would be influenced by the electron-donating amino group and the ethyl and methoxyphenyl substituents.
Methoxyphenyl Protons: The protons on the 4-methoxyphenyl (B3050149) group would also resonate in the aromatic region, likely as two distinct doublets due to their ortho and meta positions relative to the methoxy (B1213986) group.
Ethyl Group Protons: The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group coupled to a non-proton-bearing atom.
Amino Protons: The protons of the amino (-NH₂) group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Methoxy Protons: The methoxy (-OCH₃) group protons would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.
A hypothetical data table for the ¹H NMR spectrum is presented below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Hypothetical Data | e.g., d | e.g., 1H | e.g., Pyridinyl-H |
| Hypothetical Data | e.g., d | e.g., 2H | e.g., Ar-H |
| Hypothetical Data | e.g., s | e.g., 2H | e.g., -NH₂ |
| Hypothetical Data | e.g., s | e.g., 3H | e.g., -OCH₃ |
| Hypothetical Data | e.g., q | e.g., 2H | e.g., -CH₂CH₃ |
| Hypothetical Data | e.g., t | e.g., 3H | e.g., -CH₂CH₃ |
The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments.
Aromatic Carbons: Carbons of the pyridine and methoxyphenyl rings would appear in the downfield region (typically δ 100-160 ppm). The carbon attached to the amino group and the methoxy group would be significantly affected by these substituents.
Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group would appear in the upfield region of the spectrum.
Methoxy Carbon: The carbon of the methoxy (-OCH₃) group would resonate at a characteristic chemical shift, typically around δ 55-60 ppm.
A hypothetical data table for the ¹³C NMR spectrum is presented below.
| Chemical Shift (δ) ppm | Assignment |
| Hypothetical Data | e.g., Pyridinyl-C |
| Hypothetical Data | e.g., Ar-C |
| Hypothetical Data | e.g., -OCH₃ |
| Hypothetical Data | e.g., -CH₂CH₃ |
| Hypothetical Data | e.g., -CH₂CH₃ |
To confirm the assignments from 1D NMR and to fully elucidate the structure, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the connectivity within the ethyl group and identifying adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already interpreted ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the ethyl group and the pyridine ring, and the connection between the methoxyphenyl group and the pyridine ring.
Vibrational Spectroscopy
The FT-IR spectrum would show absorption bands corresponding to the vibrations of the functional groups present in the molecule.
N-H Stretching: The amino group would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups would be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: Aromatic ring stretching vibrations would be seen in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the methoxy group would likely produce a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
N-H Bending: The N-H bending vibration of the amino group would be expected around 1600 cm⁻¹.
A hypothetical data table for the FT-IR spectrum is presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Hypothetical Data | e.g., m | e.g., N-H stretch |
| Hypothetical Data | e.g., s | e.g., C-H stretch |
| Hypothetical Data | e.g., s | e.g., C=C stretch |
| Hypothetical Data | e.g., s | e.g., C-O stretch |
Biological Activity: in Vitro Mechanistic Investigations of 4 Ethyl 3 4 Methoxyphenyl Pyridin 2 Amine Analogues
Cellular Target Interaction Mechanisms
Analogues of 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine have been identified as potent inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitosis, and their disruption is a key mechanism for many anticancer agents.
Research into novel N-alkyl-N-substituted phenylpyridin-2-amine derivatives has shown significant activity against tubulin assembly. nih.govnih.gov Certain lead compounds demonstrated the ability to inhibit tubulin polymerization with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov These compounds are believed to exert their effect by interacting with the colchicine (B1669291) binding site on the β-tubulin subunit, thereby disrupting the dynamics of microtubule assembly and disassembly. nih.govnih.gov This competitive inhibition of colchicine binding is a characteristic shared with other successful tubulin-targeting agents. nih.govnih.gov
Further studies on structurally related pyridine (B92270) derivatives have reinforced these findings. A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were also shown to potently inhibit tubulin polymerization in a concentration-dependent manner, leading to the disruption of microtubule dynamics within cancer cells. arabjchem.org This activity confirms that the pyridine scaffold is a promising framework for the development of novel tubulin polymerization inhibitors. arabjchem.org
| Compound | Tubulin Assembly Inhibition (IC₅₀, μM) | Reference |
|---|---|---|
| Lead Compound 6a | 1.7 | nih.gov |
| Lead Compound 7g | 1.4 | nih.gov |
| Lead Compound 8c | 1.5 | nih.gov |
Certain pyridine derivatives have been shown to induce DNA damage in cancer cells. nih.gov While the precise mechanism is not always fully elucidated for this specific class of compounds, DNA intercalation is a primary way by which planar, polycyclic, and aromatic molecules can interact with DNA. wikipedia.org
DNA intercalation involves the insertion of a ligand between the base pairs of the DNA double helix. wikipedia.org This process can unwind the DNA helix, leading to local structural changes such as the lengthening of the DNA strand and the twisting of base pairs. wikipedia.orgnih.gov Such distortions can interfere with DNA replication and transcription, ultimately triggering cellular apoptosis. wikipedia.org Molecules that function as DNA intercalators are often carcinogenic and are utilized in chemotherapy to inhibit the replication of rapidly dividing cancer cells. wikipedia.org For a molecule to intercalate, it must possess an appropriate size and chemical nature to fit between the DNA base pairs. wikipedia.org Polypyridyl ligands with extended conjugation, due to their planar structures, have garnered interest as potential DNA intercalation agents. mdpi.com
Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. nih.gov Inhibition of this enzyme leads to the accumulation of these breaks, which can result in cell death, making it a key target for anticancer drugs. nih.gov
While direct evidence for this compound analogues is limited, studies on related structures suggest this as a possible mechanism of action. Research on 2,4,6-trisubstituted pyridine derivatives has shown that certain compounds in this family exhibit strong topoisomerase I inhibitory activity. nih.govresearchgate.net A structure-activity relationship analysis indicated that the specific arrangement of substituents, such as a 2-thienyl-4-furylpyridine skeleton, was important for this inhibitory function. nih.gov These findings suggest that the broader class of substituted pyridines may have the potential to act as topoisomerase I inhibitors.
Angiogenesis Modulation Mechanisms
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Several studies have shown that analogues of this compound can effectively inhibit these processes.
A novel pyridine derivative, compound H42, was shown to inhibit the migration of ovarian cancer cells (A2780 and SKOV3) in both wound healing and transwell assays. nih.gov Another compound, 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine, was found to function as a degrader of the ubiquitin ligase subunit WSB1, which in turn inhibited the migration capacity of cancer cells. acs.orgresearchgate.net Further research on other 2-aminopyridine (B139424) derivatives has demonstrated suppression of migration potential in colon cancer cell lines (HCT116 and HT29). nih.gov The mechanism for this can involve the downregulation of mesenchymal cell markers such as N-cadherin and vimentin, and an increase in epithelial markers like E-cadherin. nih.govnih.gov These findings indicate that pyridine derivatives can interfere with the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis. nih.gov
Endothelial Tube Formation Inhibition
The process of angiogenesis, the formation of new blood vessels, is critical in tumor growth and metastasis. A key step in angiogenesis is the formation of endothelial tubes. The inhibitory potential of pyridin-2-amine derivatives on this process has been a subject of investigation.
One study on pyrimidinylacetamide-based 2-pyridylureas as angiogenesis inhibitors found that these compounds can act as VEGFR-2 inhibitors. nih.gov The most potent compound in this series demonstrated an IC50 value of 0.43 μM in a Human Umbilical Vein Endothelial Cell (HUVEC) inhibition assay. nih.gov Furthermore, this compound was shown to inhibit the migration and capillary-like tube formation of HUVECs. nih.gov At a concentration of 0.8 μM, it exhibited a 17.5% inhibition rate of tube formation. nih.gov These findings suggest that compounds with a pyridyl moiety have the potential to interfere with the process of endothelial tube formation, a crucial component of angiogenesis.
Enzymatic Activity Modulation
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease. The inhibitory activity of various methoxyphenylpyridine analogues has been explored.
A study on methoxy-naphthyl-linked N-benzyl pyridinium (B92312) styryls identified a potent dual inhibitor of both AChE and BChE. nih.gov The most active analogue in this series, compound 7av, displayed IC50 values of 0.176 μM for AChE and 0.37 μM for BChE. nih.gov Kinetic studies revealed a non-competitive inhibition mechanism for both enzymes. nih.gov Another investigation into benzohydrazide (B10538) derivatives showed that many of these compounds exhibited dual inhibition of AChE and BChE, with some being more potent inhibitors of BChE than the reference drug rivastigmine. mdpi.com
Alpha-Glycosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important therapeutic approach for managing type 2 diabetes. Several studies have investigated the α-glucosidase inhibitory potential of pyridine derivatives.
In one study, novel pyridine-based imines were synthesized and evaluated for their α-glucosidase inhibitory activity. The most potent compound, VR3, which contains a 4-chloro moiety, exhibited significant inhibition. ijsdr.org At a concentration of 10 μM, it showed 52.31% inhibition, compared to the standard drug acarbose (B1664774), which showed 72.56% inhibition at the same concentration. ijsdr.org Another study on thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones found that compound 9a had the highest inhibitory activity, with an IC50 of 9.77 mM, which was more potent than acarbose (IC50 = 11.96 mM). mdpi.com
In Vitro Studies on Specific Cellular Systems for Mechanistic Elucidation
To understand the mechanisms of action of this compound analogues, in vitro studies on specific cellular systems are crucial. For instance, the cytotoxic activity of N-alkyl-N-substituted phenylpyridin-2-amine derivatives was evaluated against a panel of human tumor cell lines, including A549 (lung carcinoma), KB (epidermoid carcinoma of the nasopharynx), KBVIN (vincristine-resistant KB), and DU145 (prostate cancer). nih.gov
Several of these compounds exhibited significant antiproliferative activity. For example, compounds 7b, 8c, and 8e showed high potency with GI50 values in the low to sub-micromolar range (0.19–1.81 μM). nih.gov These compounds were found to inhibit tubulin assembly with IC50 values between 1.4 and 1.7 μM, indicating that their cytotoxic effect is mediated through the disruption of microtubule dynamics. nih.gov This highlights the potential for this class of compounds to act as anticancer agents through specific molecular mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
